Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride
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Overview
Description
Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Scientific Research Applications
Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Future Directions
The future directions for research on “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and biological activities. Given the significant role of indole derivatives in natural products and drugs , these compounds will continue to attract the attention of the chemical community.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines. This method utilizes electron-withdrawing and electron-donating groups to functionalize the anilines, followed by microwave irradiation to optimize the conversion of enamines into the desired indole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups, to the indole ring .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A and CoxB3 virus.
1-Methylindole-2-carboxaldehyde: Used in the synthesis of melatonin analogs and other indole-based compounds.
Uniqueness
Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-11(10(13)14-2)7-8-5-3-4-6-9(8)12-11;/h3-6,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBHCIOQGWDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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